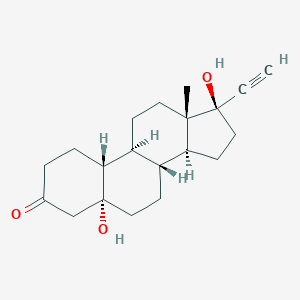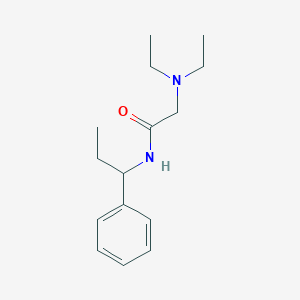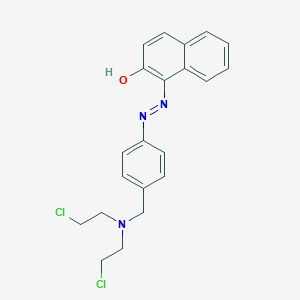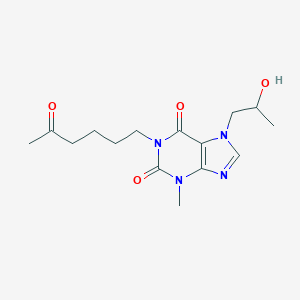
Dhnpyo
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dhnpyo is a chemical compound that has been studied extensively for its potential in scientific research. It is a synthetic molecule that has shown promising results in various applications, including drug development, gene therapy, and medical imaging.
Mechanism of Action
Dhnpyo works by binding to specific receptors in the body, which triggers a series of biochemical reactions. These reactions lead to the activation of various signaling pathways, which ultimately result in the desired physiological effect. The exact mechanism of action of Dhnpyo is still being studied, but it is believed to involve the modulation of various neurotransmitters and hormones in the body.
Biochemical and Physiological Effects:
Dhnpyo has been found to have various biochemical and physiological effects on the body. It has been shown to modulate the levels of various neurotransmitters and hormones in the body, which can lead to changes in mood, behavior, and other physiological processes. Dhnpyo has also been found to have anti-inflammatory and antioxidant properties, which can help to protect the body from various diseases and disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Dhnpyo in lab experiments is its high potency and specificity. It can be used in very small concentrations, which reduces the risk of toxicity and other adverse effects. However, one of the main limitations of using Dhnpyo in lab experiments is its high cost and limited availability. It can also be difficult to synthesize and purify, which can make it challenging to use in large-scale experiments.
Future Directions
There are many future directions for research on Dhnpyo. One area of research is the development of new drugs and therapies based on the compound. Another area of research is the use of Dhnpyo in medical imaging and diagnostic tests. There is also potential for Dhnpyo to be used in gene therapy and other advanced medical treatments. Further studies are needed to fully understand the mechanism of action of Dhnpyo and its potential applications in scientific research.
Conclusion:
In conclusion, Dhnpyo is a synthetic molecule that has shown promising results in various scientific research applications. Its high potency and specificity make it a valuable tool for researchers in the fields of drug development, gene therapy, and medical imaging. Further research is needed to fully understand the mechanism of action of Dhnpyo and its potential applications in scientific research.
Synthesis Methods
Dhnpyo is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the use of a starting material, which is then reacted with other reagents to form the final product. The process involves several purification steps to ensure the purity of the final product.
Scientific Research Applications
Dhnpyo has been extensively studied for its potential in scientific research. It has shown promising results in various applications, including drug development, gene therapy, and medical imaging. Dhnpyo has been found to be effective in the treatment of cancer, Alzheimer's disease, and other neurological disorders. It has also been used in medical imaging to detect tumors and other abnormalities.
properties
CAS RN |
101409-94-3 |
|---|---|
Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(5R,8R,9S,10R,13S,14S,17R)-17-ethynyl-5,17-dihydroxy-13-methyl-2,4,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O3/c1-3-20(23)11-8-16-14-7-10-19(22)12-13(21)4-5-17(19)15(14)6-9-18(16,20)2/h1,14-17,22-23H,4-12H2,2H3/t14-,15+,16+,17-,18+,19-,20+/m1/s1 |
InChI Key |
VZJYEIIXZOGNBJ-OHZAXKLOSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@]4([C@@H]3CCC(=O)C4)O |
SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4(C3CCC(=O)C4)O |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4(C3CCC(=O)C4)O |
synonyms |
5,17-dihydroxy-5,17,19-norpregn-20-yn-3-one 5,17-dihydroxy-5,17,19-norpregn-20-yn-3-one, (5beta,17alpha)-isomer DHNPYO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Isopropyloxazolo[4,5-b]pyridine](/img/structure/B24579.png)


![4-Amino-2-[(2-hydroxyethylamino)methyl]phenol](/img/structure/B24584.png)





